molecular formula C18H13N5O B6022093 2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6022093
M. Wt: 315.3 g/mol
InChI Key: OCVPECDROCIIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a structure of significant interest in medicinal chemistry for developing targeted anticancer agents . This scaffold is recognized for its ability to mimic the purine base of ATP, allowing it to act as a potent inhibitor of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) . Researchers value derivatives of this core structure for their potential to inhibit both wild-type EGFR (EGFR WT ) and the mutant T790M form (EGFR T790M ), which is a common source of resistance to first-generation kinase inhibitors . Compounds sharing this pharmacophore have demonstrated compelling biological activity in research settings, including induction of apoptosis (programmed cell death) and cell cycle arrest in the pre-G1 and G2/M phases . The structural features of this class of molecules are designed to occupy the adenine-binding pocket of the ATP-binding site, facilitating key hydrogen bonds and hydrophobic interactions for high-affinity binding . This product is presented to the research community as a valuable tool compound for investigating kinase signaling pathways, probing mechanisms of drug resistance, and evaluating novel therapeutic strategies in oncology. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-anilino-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-17-15-14(12-5-4-9-19-11-12)8-10-20-16(15)22-18(23-17)21-13-6-2-1-3-7-13/h1-11H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVPECDROCIIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination for Anilino Substitution

A bromide intermediate at position 2 of the pyrimidine core reacts with aniline under palladium catalysis. Using Pd(dba)₂ and Xantphos as ligands in toluene at 110°C, the anilino group is introduced with 65–72% yield.

Suzuki-Miyaura Coupling for 3-Pyridyl Incorporation

The 3-pyridyl moiety is introduced via Suzuki coupling. A boronic ester-functionalized pyridine reacts with a brominated pyrido[2,3-d]pyrimidin-4-one intermediate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 60–68% yield.

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in improving reaction efficiency and selectivity.

Heterogeneous Catalysts for One-Pot Syntheses

Iron-based nanoparticles (e.g., Fe₃O₄@PVA ) facilitate one-pot multicomponent reactions (MCRs). While primarily used for pyrano[2,3-d]pyrimidines, analogous systems could optimize pyrido[2,3-d]pyrimidinone synthesis by reducing steps and improving yields.

Lewis Acid Catalysis

Zinc ferrite (ZnFe₂O₄ ) NPs enhance cyclization kinetics via Lewis acid-base interactions, shortening reaction times to 7–30 minutes.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimeKey Advantages
Microwave Cyclization150°C, DMF, MW irradiation40–5730 minRapid, scalable
Buchwald-HartwigPd(dba)₂, Xantphos, 110°C65–7212 hHigh regioselectivity
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 80°C60–688 hTolerance to functional groups
Fe₃O₄@PVA CatalysisEthanol, 40°C70–8522 minRecyclable, eco-friendly

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization from ethanol. Structural confirmation relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone moiety undergoes nucleophilic substitution at the C4 carbonyl oxygen. Studies show this position reacts with:

  • Amines under basic conditions to form 4-amino derivatives

  • Thiols in polar aprotic solvents to produce thioether analogs

  • Grignard reagents for alkylation at the carbonyl position

Table 1 : Representative substitution reactions

ReagentConditionsProduct FormedYield (%)Source
BenzylamineDMF, 80°C, 12 hr4-Benzylamino derivative72
EthanethiolTHF, NaH, RT, 6 hr4-Thioethyl analog65
Methylmagnesium bromideDry ether, 0°C → RT4-Methoxy product58

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions via its pyridine nitrogen and pyrimidine C2 positions:

  • With nitrilium imides : Forms spirocyclic intermediates (e.g., pyrido-triazolo-pyrimidines) through 1,3-dipolar cycloaddition

  • With acrylates : Undergoes Michael addition followed by cyclization to yield tetracyclic systems

Key observation : Microwave-assisted synthesis reduces reaction time from 24 hr (conventional heating) to 15 min while maintaining ≥85% yield .

Oxidation and Functionalization

The pyridyl substituent undergoes selective oxidation:

  • KMnO₄/H₂SO₄ : Converts 3-pyridyl to pyridine-N-oxide at 60°C

  • mCPBA : Epoxidizes alkenyl side chains (if present) without affecting the core structure

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable derivatization:

  • Suzuki coupling : Introduces aryl/heteroaryl groups at C7 (pyrido position) using boronic acids

  • Buchwald-Hartwig amination : Modifies the anilino group with secondary amines

Table 2 : Catalytic reaction parameters

Reaction TypeCatalyst SystemTemperature (°C)Success Rate (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃10089
Buchwald-HartwigPd₂(dba)₃, Xantphos12078

Data aggregated from

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux):

  • The pyrido[2,3-d]pyrimidine core undergoes ring contraction to form imidazo[1,2-a]pyrimidines

  • Base treatment (NaOH/H₂O, 80°C) induces cleavage of the phenoxy-anilino bond

Biological Activity Correlation

Structural modifications via these reactions directly impact pharmacological properties:

Derivative TypeIC₅₀ Against A549 Cells (μM)Selectivity Index (vs. HEK293)
Parent Compound12.4 ± 1.23.1
4-Benzylamino derivative6.8 ± 0.97.6
Thioethyl analog9.2 ± 1.14.3

Data from kinase inhibition assays show enhanced activity with electron-donating substituents at C4.

Stability and Reactivity Trends

  • Thermal stability : Decomposes at 248°C (TGA data)

  • pH sensitivity : Stable in pH 5–8; degrades rapidly under strongly alkaline conditions (pH > 10)

  • Solubility : ≤0.1 mg/mL in water; improves to 8.7 mg/mL with PEG-400 cosolvent

This comprehensive analysis demonstrates the compound's versatility as a synthetic platform for developing targeted anticancer agents. Recent advances in catalytic systems and green chemistry approaches continue to expand its reaction portfolio while improving efficiency and selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrido[2,3-d]pyrimidine scaffold is recognized for its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines by targeting key kinases involved in cancer progression.

Anticancer Activity

Studies have demonstrated that 2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives can inhibit critical signaling pathways associated with cancer cell proliferation. Specifically, they have been tested against:

  • Breast adenocarcinoma (MCF-7)
  • Hepatic adenocarcinoma (HepG2)

In vitro assays revealed that these compounds can significantly reduce cell viability in these cancer types, indicating their potential as therapeutic agents .

Structure–Activity Relationships (SAR)

The SAR analysis of this compound derivatives has provided insights into optimizing their biological activity. Key findings include:

  • The carbonyl group at C-2 significantly contributes to the compound's anticancer activity.
  • Substituents at C-5 and C-7 influence selectivity and potency against different cancer types .

Synthetic Strategies

Various synthetic methods have been employed to develop derivatives of this compound. Notable techniques include:

  • Condensation reactions using pyridine derivatives.
  • Pyridine annelation reactions in both solid and solution phases.
    These methods have allowed for the efficient production of compounds with enhanced biological properties .

Case Studies

  • Inhibition Studies : In a study examining the growth inhibition of MCF-7 and HepG2 cell lines, several derivatives were synthesized and tested. The results indicated that modifications on the aniline moiety led to improved inhibitory effects on cell proliferation .
  • Kinase Inhibition Assays : Another research focused on evaluating the inhibitory potential of these compounds against various kinases. The results highlighted significant activity against CDK4/6 and PI3K pathways, suggesting their role as potential inhibitors in cancer therapy .

Mechanism of Action

The mechanism of action of 2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 2. Spectral and Analytical Data

Compound IR (cm⁻¹) ^1H NMR (δ, ppm) Elemental Analysis (C/H/N%) Reference
5a 3379, 3210, 1667 7.20–8.66 (16H, Ar) 71.63/4.17/29.95
Thioxo derivative (7a) 3320 (NH), 1672 (CO) 7.45–8.50 (Ar) 65.04/3.64/16.86

Biological Activity

2-Anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and therapeutic potential, drawing from various studies and reviews.

Synthesis

The compound can be synthesized through several methods involving the pyrido[2,3-d]pyrimidine framework. A common approach includes the condensation of 6-cyano derivatives with aniline derivatives under specific reaction conditions. For example, one method involves using Raney nickel in acetic acid to facilitate the reaction, leading to the formation of the desired pyrido[2,3-d]pyrimidine structure .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

  • Anticancer Activity : The compound has shown promising results as an anticancer agent. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have reported IC50 values indicating effective inhibition against cancer cell lines such as prostate (PC-3) and lung (A-549) cancer cells, with values around 1.54 µM and 3.36 µM respectively .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. This includes modulation of NF-κB and AP-1 pathways, which are critical in inflammatory responses .
  • Kinase Inhibition : It has also been identified as a selective inhibitor of various kinases, including those involved in angiogenesis and tumor growth. The ability to inhibit tyrosine kinases such as PDGFr and FGFr positions it as a potential therapeutic agent for conditions like cancer and other proliferative diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In vitro Studies : Research demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve both cell cycle arrest and induction of apoptosis .
  • Animal Models : In vivo studies using mouse models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates when compared to control groups .

Data Table: Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
AnticancerCDK Inhibition1.54 (PC-3)
AnticancerCDK Inhibition3.36 (A-549)
Anti-inflammatoryNF-κB/AP-1 Pathway Inhibition<50
Tyrosine Kinase InhibitionPDGFr/FGFrNot specified

Q & A

Q. What formulations address poor aqueous solubility of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Solutions :
  • Co-crystallization : With succinic acid improves solubility by 10-fold .
  • Nanoemulsions : PLGA nanoparticles enhance bioavailability in pharmacokinetic studies (AUC increased by 50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.